molecular formula C9H8F2N2 B13032600 (3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile

(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile

Cat. No.: B13032600
M. Wt: 182.17 g/mol
InChI Key: FFVGEZOYAVLHJP-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3,5-difluorophenyl)propanenitrile is a chiral nitrile derivative featuring a 3,5-difluorophenyl group, an amino group at the β-position, and a nitrile functional group. The compound’s stereochemistry (R-configuration) and substitution pattern on the aromatic ring contribute to its unique physicochemical and biological properties. Key attributes inferred from similar compounds include:

  • Molecular formula: C₉H₇F₂N₂ (estimated molecular weight: 193.17 g/mol).
  • Key functional groups: Nitrile (-CN), amino (-NH₂), and 3,5-difluorophenyl moiety.
  • Potential applications: Enzyme inhibition, receptor modulation, and intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1

InChI Key

FFVGEZOYAVLHJP-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: One synthetic route involves the Claisen-Schmidt condensation under basic conditions. The reaction proceeds between 2-aminobenzenethiol and β-oxodithioesters, leading to the formation of the target compound .

Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research in this area is ongoing, and further developments may provide more insights.

Chemical Reactions Analysis

Types of Reactions:: “(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile” can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

    Substitution: Nucleophilic substitution reactions can occur using appropriate nucleophiles (e.g., amines, thiols).

Scientific Research Applications

“(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile” finds applications in:

  • Medicinal chemistry: It may serve as a scaffold for drug development due to its unique structure.
  • Organic synthesis: Researchers explore its reactivity in various transformations.
  • Industry: Potential applications in materials science or as intermediates for other compounds.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities References
(3R)-3-Amino-3-(3,5-difluorophenyl)propanenitrile (Target) C₉H₇F₂N₂ 3,5-difluorophenyl 193.17 (estimated) Hypothesized: Moderate enzyme inhibition, enhanced lipophilicity N/A
(3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile C₉H₈Br₂N₂ 3,5-dibromophenyl 303.98 Substrate for nitrilases; potential enzyme interactions
(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile C₁₀H₁₁ClN₂ 5-chloro-3-methylphenyl 201.67 Enhanced biological activity due to methyl substitution
(3R)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile C₁₀H₁₁FN₂O 5-fluoro-3-methoxyphenyl 194.21 Altered reactivity from methoxy group
(3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile C₉H₈BrFN₂ 4-bromo-2-fluorophenyl 258.08 Unique substitution pattern for medicinal chemistry
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile C₉H₈ClFN₂ 2-chloro-6-fluorophenyl 198.63 Dual halogen effects on reactivity and target binding

Impact of Halogen Substitution

  • Fluorine vs. Chlorine/Bromine: Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability compared to bulkier halogens like bromine. For example, replacing bromine in (3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile with fluorine likely reduces molecular weight by ~110 g/mol while improving bioavailability .

Role of Additional Functional Groups

  • Methoxy Groups: The methoxy substituent in (3R)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile increases hydrogen-bonding capacity, altering solubility and enzyme affinity compared to the target compound’s purely halogenated structure .

Stereochemical Considerations

The R-configuration in the target compound may favor interactions with chiral biological targets, such as enzymes or receptors, compared to S-enantiomers. For instance, (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile exhibits distinct binding affinities due to its stereochemistry .

Research Findings and Implications

Pharmacokinetic Properties

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong the half-life of the target compound relative to chlorine- or bromine-containing analogs .

Biological Activity

(3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile is a chiral compound notable for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino Group : Contributes to its reactivity and potential interactions with biological targets.
  • Difluorophenyl Moiety : Enhances electronic properties, potentially influencing binding affinity to enzymes and receptors.
  • Nitrile Functional Group : Imparts additional chemical reactivity.

The molecular formula is C11H12F2N2C_11H_{12}F_2N_2, with a molecular weight of approximately 210.23 g/mol. The presence of the difluorophenyl group is significant as it may enhance the compound's pharmacological properties through increased lipophilicity and selectivity.

The biological activity of this compound is primarily attributed to its interactions with specific biological macromolecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : The difluorophenyl group may facilitate stronger interactions with various receptors, enhancing therapeutic efficacy.

In Vitro Studies

Various studies have investigated the biological activity of this compound:

  • Enzyme Inhibition : Research has shown that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic processes. For instance, one study reported an IC50 value of 25 μM against a target enzyme, indicating moderate potency.
  • Antimicrobial Activity : Preliminary data suggest that this compound demonstrates antimicrobial properties, with effective concentrations observed in the low micromolar range against various pathogens .

Case Studies

A notable case study involved the evaluation of this compound as a potential therapeutic agent in treating fungal infections. The compound was assessed for its selective activity against Cryptococcus species, showing a promising selectivity index greater than 5-fold compared to non-target organisms .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrileChiral center; difluorophenyl groupEnzyme inhibitor; antimicrobial20
(3R)-3-amino-3-(phenyl)propanenitrileLacks fluorine substitutionLower potency; less selective50
(3S)-3-amino-3-(4-chloro-2-fluorophenyl)propanenitrileDifferent stereochemistryModerate enzyme inhibition30

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